3,3',5-TRICHLOROBIPHENYL

Description

Contextualization within Polychlorinated Biphenyl (B1667301) (PCB) Congener Research

PCBs are a class of aromatic compounds with a biphenyl structure where one to ten hydrogen atoms are replaced by chlorine. tsu.edunih.gov The number and position of these chlorine atoms define each of the 209 congeners, each with unique physical and chemical properties. wordpress.comcdc.gov Research often focuses on specific congeners or groups of congeners to understand their behavior, fate, and toxicity. 3,3',5-Trichlorobiphenyl, as a trichlorinated congener, is a subject of study within the broader investigation of PCB mixtures and their environmental impact. nih.govtoxicdocs.org The congeners are often grouped into homologs based on the number of chlorine atoms they contain. memberclicks.net For instance, all trichlorobiphenyls, including this compound, belong to the same homolog group. memberclicks.net

Nomenclature and Isomeric Classification of this compound

The systematic naming of PCBs follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for biphenyls. The carbon atoms on the two phenyl rings are numbered 1 through 6 on one ring and 1' through 6' on the other. tsu.edu This numbering system allows for the precise identification of each congener.

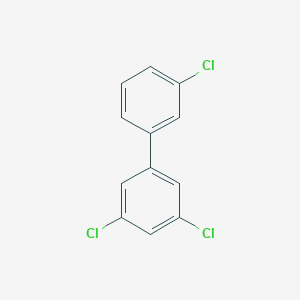

This compound is identified by the CAS Registry Number 38444-87-0. epa.govaccustandard.com Its IUPAC name is 1,1'-Biphenyl, 3,3',5-trichloro-. epa.gov It is also commonly referred to by its PCB congener number, PCB 36. epa.govepri.com The positions of the chlorine atoms are critical; in this case, they are at the 3, 3', and 5 positions on the biphenyl rings. epa.gov The arrangement of chlorine atoms, particularly in the ortho positions (2, 2', 6, and 6'), influences the molecule's ability to rotate around the bond connecting the two phenyl rings, affecting its planarity and, consequently, its biological activity. cdc.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1,1'-Biphenyl, 3,3',5-trichloro- epa.gov |

| PCB Number | 36 epa.govepri.com |

| CAS Number | 38444-87-0 epa.govaccustandard.com |

| Molecular Formula | C12H7Cl3 epa.gov |

| Molecular Weight | 257.55 g/mol epa.gov |

| Melting Point | 78-79 °C (172-174 °F) accustandard.com |

| Boiling Point | >300 °C (>572 °F) accustandard.com |

| Flash Point | >100 °C (>210 °F) accustandard.com |

Historical Scientific Interest in Trichlorobiphenyl Congeners

The scientific community's interest in PCBs surged after their discovery as widespread environmental contaminants in the 1960s. wordpress.com Initially, research focused on commercial PCB mixtures, such as Aroclors. tsu.eduepri.com These mixtures were complex combinations of various congeners. wordpress.comepri.com For example, Aroclor 1242 is a mixture containing mono- through heptachlorinated homologs with an average chlorine content of 42%. tsu.edu

Over time, researchers recognized that the environmental behavior and toxicological properties of PCBs were highly dependent on the specific congener. nih.gov This led to a shift towards congener-specific analysis and research. Trichlorobiphenyls, as a group, have been of interest because they are components of many commercial PCB mixtures and are found in environmental samples. toxicdocs.orgiarc.fr Their lower degree of chlorination compared to other congeners generally makes them more water-soluble and more susceptible to environmental degradation. memberclicks.net However, their persistence is still a concern. cymitquimica.com The study of individual trichlorobiphenyl congeners like this compound helps in understanding the complex environmental fate and toxicological profiles of PCB mixtures as a whole. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBGNAJQTOXRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858937 | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-87-0, 12674-11-2 | |

| Record name | 3,3′,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012674112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998089L9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transport and Fate of 3,3 ,5 Trichlorobiphenyl

Distribution and Partitioning in Environmental Compartments

The environmental behavior of 3,3',5-trichlorobiphenyl, like other PCBs, is largely dictated by its physicochemical properties. These compounds are known for their chemical stability and resistance to degradation, which contributes to their widespread distribution. cpcb.nic.inepa.gov They are generally hydrophobic, meaning they have low solubility in water and a tendency to associate with organic matter. cpcb.nic.intul.cz

Atmospheric Transport and Deposition, including Long-Range Atmospheric Transport

The atmosphere serves as a primary pathway for the global distribution of PCBs, including this compound. cpcb.nic.inunlp.edu.ar Volatilization from contaminated surfaces, such as soil and water bodies, allows these compounds to enter the atmosphere. cpcb.nic.innih.gov Once airborne, they can exist in either the vapor phase or adsorbed to atmospheric particles. nih.gov

This atmospheric mobility facilitates the long-range transport of PCBs to regions far from their original sources, including pristine environments like the Arctic and Antarctic. dss.go.th The process involves atmospheric transport followed by wet or dry deposition, leading to the widespread presence of these compounds across the globe. cpcb.nic.in The lower chlorinated PCBs, which are more volatile, are particularly susceptible to this long-range atmospheric transport. nih.gov

Aquatic System Dynamics: Water, Sediment, and Suspended Particulate Matter Interactions

In aquatic environments, the fate of this compound is governed by its hydrophobic nature. cpcb.nic.in Due to their low water solubility, PCBs tend to partition from the water column and adsorb to suspended particulate matter and bottom sediments. who.int This process leads to the accumulation of these compounds in aquatic sediments, which can then act as a long-term reservoir. who.int

Over time, PCBs can be released from sediments back into the water column, a process known as redissolution. who.int The partitioning behavior between water and sediment is a critical factor in determining the bioavailability of these compounds to aquatic organisms. The octanol-water partition coefficient (Kow) is a key parameter used to predict the tendency of a chemical to partition into organic matter, with higher Kow values indicating a greater affinity for sediments and fatty tissues. epa.govclu-in.org Lower chlorinated PCBs are generally more bioavailable than their higher chlorinated counterparts due to their lower Kow values. epa.gov

Soil Matrix Interactions and Environmental Persistence

In terrestrial environments, this compound exhibits strong adsorption to soil particles, particularly those with high organic carbon content. who.int This interaction limits its mobility and leaching into groundwater. However, it also contributes to its persistence in the soil matrix, where it can remain for extended periods. who.intuth.gr

The persistence of PCBs in soil is a significant concern, as contaminated soils can act as a continuing source of these compounds to other environmental compartments through processes like volatilization and surface runoff. maryland.govcpcb.nic.in The half-lives of various PCB congeners in soil can range from months to years, highlighting their resistance to degradation. who.int

Abiotic Transformation Processes

While PCBs are known for their stability, they can undergo transformation through various abiotic processes in the environment. These processes play a role in the ultimate fate and degradation of compounds like this compound.

Photolysis and Photodegradation Mechanisms of Trichlorobiphenyls

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for PCBs in the environment. cpcb.nic.in In the atmosphere, the reaction of vapor-phase PCBs with photochemically-produced hydroxyl radicals is considered a dominant transformation process. cpcb.nic.in The half-life for this reaction in the air for a representative trichlorobiphenyl is estimated to be around 13.5 days. nih.gov

In aquatic systems, photolysis is considered the primary viable abiotic degradation process for PCBs. cpcb.nic.in The rate and extent of photodegradation can be influenced by various factors, including the presence of sensitizers like dissolved organic matter, which can accelerate the process. The degradation of PCBs through photolysis often involves dechlorination, leading to the formation of less chlorinated biphenyls. researchgate.net Studies have shown that the structural characteristics of PCB congeners, such as the number and position of chlorine atoms, can influence their susceptibility to photodegradation. tandfonline.comnih.gov

Hydrolysis and Oxidation Potential in Environmental Media

In contrast to photolysis, hydrolysis and oxidation are generally not considered significant degradation pathways for PCBs in the aquatic environment. cpcb.nic.in PCBs are chemically inert to oxidation and hydrolysis under typical environmental conditions. cpcb.nic.in However, under specific conditions, such as in supercritical water oxidation, PCBs can be decomposed. doi.org In biological systems, oxidation can occur, leading to the formation of hydroxylated metabolites. nih.gov

Bioaccumulation Kinetics and Trophic Transfer Mechanisms

The process of bioaccumulation occurs when the rate of a chemical's uptake by an organism from its environment, including water, sediment, and food, surpasses the rate of its elimination. api.org For polychlorinated biphenyls (PCBs) like this compound, which are lipophilic (fat-seeking), accumulation happens primarily in the fatty tissues of organisms. The kinetics of this process are governed by a balance between absorption and depuration (elimination). In aquatic environments, nonpolar compounds that are not easily biotransformed are often eliminated passively across the gills, with elimination rates generally being inversely related to their lipophilicity. api.org

Trophic transfer is a critical mechanism in the bioaccumulation of PCBs, leading to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. As lower-trophic-level organisms containing this compound are consumed by predators, the compound is transferred and accumulates in the predator's tissues, often at a higher concentration. This process can result in significantly magnified residue concentrations in top predators, such as fish-eating birds and mammals. api.org

The efficiency of trophic transfer can be quantified using Biotransfer Factors (BTFs), which compare the contaminant concentration in a predator to that in its food source. d-nb.info Studies on aquatic food chains have demonstrated that these factors vary significantly among different PCB congeners. For example, research on a food chain including lake trout and grey herons revealed that the BTFs for non-ortho substituted PCB congeners were generally higher than those for mono-ortho and di-ortho substituted congeners. d-nb.info This indicates that the specific molecular structure of a PCB congener plays a crucial role in its potential to move up the food chain. Lower chlorinated PCBs tend to be metabolized more readily than highly chlorinated ones, which influences their accumulation patterns. Consequently, the composition of PCB mixtures found in organisms can be significantly different from the source mixture in the environment due to these congener-specific kinetic and transfer processes. epri.com

Table 1: Biotransfer Factors (BTFs) for Select PCB Congener Groups from Lake Trout to Grey Heron

| Congener Group | Biotransfer Factor (BTF) |

| Non-ortho substituted PCBs | 9 |

| Mono-ortho substituted PCBs | 6 |

| Di-ortho substituted PCBs | 4 |

| Source: Adapted from Zimmermann et al., 1997. d-nb.info |

Factors Influencing Bioaccumulation Factors (BAFs) for Trichlorobiphenyl Congeners

The Bioaccumulation Factor (BAF), which relates the concentration of a chemical in an organism to its concentration in the surrounding environment, is influenced by a complex interplay of chemical, biological, and environmental variables. For trichlorobiphenyls and other PCB congeners, these factors determine their ultimate concentration in living tissues.

Physicochemical Properties of the Congener: The molecular structure of a PCB congener is a primary determinant of its bioaccumulation potential. Key properties include:

Lipophilicity (Kow): The octanol-water partition coefficient (log Kow) is a measure of a chemical's tendency to partition into fatty tissues. This compound has a log Kow of 5.88. epa.gov Generally, BAFs increase with increasing chlorination and log Kow. who.int

Chlorine Substitution Pattern: The arrangement of chlorine atoms on the biphenyl (B1667301) rings is critical. Polychlorinated biphenyls with adjacent hydrogen atoms (no chlorine atoms) in the meta- and para-positions of the biphenyl rings have been shown to exhibit low bioaccumulation. oup.com Conversely, congeners lacking adjacent non-chlorinated carbons are often more resistant to metabolic breakdown and thus bioaccumulate more readily.

Planarity: The planarity of the molecule can influence how strongly it binds to particles like sediment and organic carbon. Planar PCBs may bind more strongly to carbon, which can reduce their bioavailability for uptake by organisms, leading to lower-than-expected bioaccumulation. oup.com

Biological Factors: Characteristics of the organism itself significantly affect bioaccumulation:

Metabolic Capacity: The ability of an organism to metabolize and excrete specific PCB congeners is a major factor. Species differ in their enzymatic capabilities, leading to species-specific PCB accumulation patterns. d-nb.info Lower chlorinated congeners are generally metabolized more quickly than higher chlorinated ones.

Trophic Level and Feeding Habits: An organism's position in the food web directly impacts its exposure through diet. d-nb.info Predators consuming contaminated prey will accumulate higher concentrations of PCBs. api.org

Lipid Content: Since PCBs are lipophilic, the amount of adipose tissue (fat) in an organism influences its capacity to store these compounds.

Age and Growth Rate: Older organisms have had a longer time to accumulate contaminants. Rapid growth can sometimes lead to a dilution of the contaminant concentration in the organism's tissues, a process known as growth dilution.

Environmental Factors: The surrounding environment plays a role in the availability of PCBs for uptake:

Sediment and Soil Properties: PCBs adsorb strongly to organic matter and clay in soil and sediment. who.int This sequestration can reduce the amount of the chemical that is dissolved in the water and available for uptake by aquatic organisms, thereby influencing the BAF. api.orgoup.com

Food Web Structure: The specific structure of the local food web determines the pathways for trophic transfer and the potential for biomagnification.

Table 2: Key Factors Influencing Bioaccumulation of Trichlorobiphenyl Congeners

| Factor Category | Specific Factor | Influence on Bioaccumulation |

| Physicochemical | Degree of Chlorination/Lipophilicity (Kow) | Higher values generally lead to higher bioaccumulation potential. who.int |

| Chlorine Substitution Pattern | Vicinal H-atoms at meta/para positions can decrease bioaccumulation. oup.com | |

| Molecular Planarity | Can increase sorption to sediment, potentially reducing bioavailability. oup.com | |

| Biological | Metabolic Capability | Species-specific metabolism can increase elimination and reduce accumulation. |

| Trophic Level | Higher trophic levels experience greater accumulation via biomagnification. d-nb.info | |

| Lipid Content | Higher lipid content provides a larger storage reservoir for PCBs. | |

| Environmental | Organic Carbon in Sediment | High organic carbon can bind PCBs, reducing their availability for uptake. who.int |

| This table summarizes key influencing factors based on cited research. |

Biodegradation and Biotransformation Pathways of 3,3 ,5 Trichlorobiphenyl

Microbial Reductive Dechlorination in Anaerobic Environments

Under anaerobic conditions, typically found in sediments and soils, the primary mechanism for the breakdown of higher chlorinated PCBs is reductive dechlorination. oup.comoup.com This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, leading to the formation of less chlorinated and generally less toxic congeners. uth.group.com

Microbial reductive dechlorination of PCBs is a highly specific process, with different microorganisms targeting chlorines at different positions on the biphenyl rings (ortho, meta, or para). oup.com For many PCB congeners, dechlorination predominantly occurs at the meta and para positions. uth.group.com This often results in the accumulation of ortho-substituted mono- and dichlorobiphenyls. uth.gr

Specific groups of anaerobic bacteria, known as organohalide-respiring bacteria, are key players in the reductive dechlorination of PCBs. scispace.comacs.org These bacteria utilize chlorinated compounds as electron acceptors in their respiration process, a process termed dehalorespiration. researchgate.net

Dehalobium chlorocoercia , particularly strain DF-1, has been identified as an organohalide-respiring bacterium capable of dechlorinating PCBs. researchgate.netacs.org This ultramicrobacterium, isolated from estuarine sediments, specifically targets doubly flanked chlorines in PCB congeners. researchgate.netacs.org Bioaugmentation studies with D. chlorocoercia DF-1 have shown enhanced dechlorination of weathered Aroclor 1260 in contaminated sediments. acs.org

Dehalococcoides ethenogenes , along with other Dehalococcoides species, are also significantly involved in PCB dechlorination. researchgate.netnih.gov D. ethenogenes strain 195, for example, has been shown to dechlorinate several PCB congeners, often in the presence of other chlorinated compounds like chlorinated ethenes. nih.govresearchgate.netnih.gov The presence and activity of Dehalococcoides-like populations have been strongly correlated with the removal of doubly flanked chlorines from PCBs in various sediment cultures. nih.gov The genomes of Dehalococcoides species contain multiple putative dehalogenase genes, suggesting a broad dehalogenation capability. oup.comufz.de

| Bacterium | Role in Dechlorination | Target Chlorines |

| Dehalobium chlorocoercia DF-1 | Organohalide respiration, dechlorinates various PCB congeners. researchgate.netacs.org | Primarily doubly flanked chlorines. researchgate.netnih.gov |

| Dehalococcoides ethenogenes 195 | Dechlorinates several PCB congeners, often cometabolically. nih.govresearchgate.netnih.gov | Preferentially targets flanked meta and para chlorines. ufz.denih.gov |

The rate and extent of microbial reductive dechlorination are significantly influenced by the availability of suitable electron donors. Various substrates can serve this purpose, stimulating the activity of dechlorinating bacteria.

Elemental Iron (Fe⁰): The addition of elemental iron to anaerobic sediments has been shown to stimulate the microbial dechlorination of PCBs. epa.gov Fe⁰ acts as a source of cathodic hydrogen (H₂), which can be utilized by dechlorinating microorganisms. epa.gov Studies have demonstrated that amending sediments with Fe⁰ can reduce the lag time for the removal of doubly flanked para chlorines by approximately 100 days. epa.gov However, high concentrations of Fe⁰ can lead to an increase in pH and the production of inhibitory substances like high levels of Fe²⁺, which can hinder the dechlorination process. epa.gov

Hydrogen (H₂): Hydrogen is a direct and effective electron donor for many organohalide-respiring bacteria, including those that dechlorinate PCBs. epa.gov The controlled addition of low concentrations of H₂ has been shown to produce the same stimulatory effect on dechlorination as the addition of Fe⁰. epa.gov This suggests that the continuous availability of low levels of H₂ can enrich for PCB-dechlorinating organisms, similar to known dehalorespirers like Dehalococcoides ethenogenes. epa.gov

Other organic substrates like methanol, glucose, and acetone (B3395972) have also been shown to enhance the rate of PCB dechlorination. uth.grasm.org The efficiency of these electron donors can vary, with some substrates leading to more rapid and extensive dechlorination than others. uth.grasm.org

The process of PCB dechlorination is often carried out by a consortium of microorganisms rather than a single species. uth.grnih.gov The dynamics of these microbial communities are complex and can vary depending on the specific environmental conditions and the types of PCBs present. oup.comuiowa.edu

In environments where PCBs are being dechlorinated, there is often an enrichment of specific bacterial populations, particularly those belonging to the phylum Chloroflexi, which includes Dehalococcoides and Dehalobium. researchgate.netuiowa.edu The abundance of these putative dechlorinating bacteria has been observed to increase in correlation with dechlorination activity. nih.gov For instance, the population of Dehalococcoides-like bacteria has been shown to increase during active dechlorination and decrease once the target PCBs have been consumed. nih.gov

Influence of Electron Donors on Dechlorination Kinetics, including Elemental Iron (Fe0) and Hydrogen (H2)

Aerobic Oxidative Degradation by Bacterial Strains

In aerobic environments, a different set of microorganisms and enzymatic pathways are responsible for the degradation of PCBs. This process, known as oxidative degradation, is particularly effective for less chlorinated biphenyls. uth.grscispace.comacs.org

The aerobic degradation of PCBs is primarily carried out by bacteria that possess the biphenyl (bph) catabolic pathway. scispace.comresearchgate.net This pathway involves a series of enzymatic reactions that break down the biphenyl structure. The initial steps of this pathway, often referred to as the "biphenyl upper pathway," are catalyzed by four key enzymes: BphA, BphB, BphC, and BphD. colab.wsbiorxiv.orgethz.ch

BphA (Biphenyl 2,3-dioxygenase): This is the initial and often rate-limiting enzyme in the pathway. scispace.comethz.ch It is a multi-component enzyme that catalyzes the dihydroxylation of the biphenyl ring, adding two hydroxyl groups to adjacent carbons (typically at the 2,3-positions) to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. colab.wsbiorxiv.orgasm.orggoogle.com The substrate specificity of BphA is a major determinant of which PCB congeners can be degraded by a particular bacterial strain. scispace.com

BphB (cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase): This enzyme catalyzes the dehydrogenation of the cis-dihydrodiol product of the BphA reaction, leading to the formation of a dihydroxybiphenyl (a catechol derivative). colab.wsbiorxiv.orgasm.orggoogle.com

BphC (2,3-dihydroxybiphenyl 1,2-dioxygenase): This enzyme cleaves the aromatic ring of the dihydroxybiphenyl between the two hydroxyl groups (extradiol cleavage). colab.wsbiorxiv.orgasm.orggoogle.com This ring-cleavage step results in the formation of a yellow meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). colab.wsbiorxiv.org

BphD (HOPDA hydrolase): This hydrolase catalyzes the cleavage of the HOPDA molecule, yielding a chlorinated benzoic acid and a five-carbon aliphatic acid (2-hydroxypenta-2,4-dienoate). scispace.comcolab.wsasm.org These products can then enter central metabolic pathways. colab.ws

Many bacterial strains, including species of Pseudomonas, Burkholderia, Rhodococcus, and Enterobacter, have been shown to possess these enzymes and are capable of degrading a range of PCB congeners. jmb.or.krtemple.eduresearchgate.net

| Enzyme | Gene | Function in Biphenyl Upper Pathway |

| Biphenyl 2,3-dioxygenase | bphA | Dihydroxylation of the biphenyl ring. biorxiv.orgasm.orgnih.gov |

| cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase | bphB | Dehydrogenation to form a dihydroxybiphenyl. biorxiv.orgasm.orgnih.gov |

| 2,3-dihydroxybiphenyl 1,2-dioxygenase | bphC | Aromatic ring cleavage of the dihydroxybiphenyl. biorxiv.orgasm.orgnih.gov |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase | bphD | Hydrolysis of the ring-cleavage product. colab.wsasm.orgnih.gov |

Non-Classical Biodegradation Pathways for Polychlorinated Biphenyls

While the classical biodegradation pathway for PCBs involves biphenyl dioxygenases, recent research has identified non-classical pathways. One such pathway involves cytochrome P450 monooxygenases (CYP450 MO), which can initiate the primary oxidation of PCBs. researchgate.net However, the specific activity of these enzymes on various PCB congeners is still under detailed investigation. researchgate.net Additionally, some bacterial strains have demonstrated the ability to utilize meta-substituted dichlorobiphenyls as their sole source of carbon and energy, a previously unknown capability. unilag.edu.ng For instance, Ralstonia sp. SA-3 and Pseudomonas sp. SA-6 can grow on 3,3'-dichlorobiphenyl (B134845), producing 3-chlorobenzoate (B1228886) and chloride as metabolites. unilag.edu.ng This suggests an initial dioxygenase attack followed by the cleavage of the carbon-chlorine bonds. unilag.edu.ng

Influence of Chlorine Substitution Patterns on Aerobic Degradation Rates of Trichlorobiphenyls

The rate and extent of aerobic degradation of trichlorobiphenyls are heavily influenced by the specific pattern of chlorine substitution on the biphenyl rings. nih.govresearchgate.net Several general rules have been established through various studies:

Number of Chlorine Atoms: The degradation rate generally decreases as the number of chlorine substituents increases. uth.grnih.govresearchgate.net PCBs with more than four chlorine atoms are significantly less susceptible to degradation. nih.govresearchgate.net

Ortho-Substitution: The presence of chlorine atoms in the ortho positions (2, 2', 6, 6') significantly hinders degradation. uth.grnih.govresearchgate.net Trichlorobiphenyls with a 2,2'-dichloro substitution pattern are poorer substrates compared to those with only one ortho-chlorine. uva.nl

Substitution on a Single Ring: PCBs with all their chlorine atoms on a single ring are generally degraded more rapidly than those with the same number of chlorines distributed across both rings. uth.grnih.govresearchgate.net

Preferential Ring Fission: Degradation preferentially occurs on the non-chlorinated or less-chlorinated ring. nih.govresearchgate.net

Table 1: Aerobic Degradation of Selected Trichlorobiphenyl Isomers by Alcaligenes sp. JB1

| Trichlorobiphenyl Isomer | Substitution Pattern | Degradation Extent | Reference |

| 2,3',4-TrCB | One ortho-chlorine | Significantly degraded | uva.nl |

| 2,4,4'-TrCB | One ortho-chlorine | Significantly degraded | uva.nl |

| 2,2',3-TrCB | Two ortho-chlorines | Poor substrate | uva.nl |

| 2,2',5-TrCB | Two ortho-chlorines | Poor substrate | uva.nl |

Fungal Biotransformation Mechanisms

Fungi, particularly white-rot fungi, play a crucial role in the bioremediation of PCB-contaminated environments due to their powerful extracellular enzymatic systems.

Biotransformation by Ligninolytic Fungi and Associated Mechanisms

Ligninolytic fungi, also known as white-rot fungi, produce a suite of non-specific, extracellular enzymes primarily involved in the degradation of lignin (B12514952), a complex polymer in wood. nih.gov These enzymes, which include lignin peroxidase (LiP), manganese-dependent peroxidase (MnP), and laccase, are also capable of oxidizing a wide array of persistent organic pollutants, including PCBs. nih.govtandfonline.com

The low substrate specificity of these enzymes allows them to act on various PCB congeners. nih.gov Studies have demonstrated that laccase, MnP, and LiP are all implicated in the effective degradation of PCBs. tandfonline.com The transformation of PCBs by these fungi can lead to the formation of various metabolites, including hydroxylated PCBs (OH-PCBs), chlorobenzoic acids, chlorobenzyl alcohols, and chlorobenzaldehydes. nih.gov The efficiency of degradation can be influenced by the specific fungal strain and the culture conditions. For instance, some studies have shown an increase in laccase secretion in the presence of PCBs. tandfonline.com

Characterization of Biotransformation Products

The biotransformation of 3,3',5-trichlorobiphenyl and other PCBs results in the formation of various intermediate compounds, with hydroxylated metabolites being of significant interest.

Formation and Identification of Hydroxylated Metabolites (OH-PCBs)

Hydroxylated PCBs (OH-PCBs) are common metabolites formed during the biotransformation of PCBs by both bacteria and fungi. nih.gov These compounds have been detected in various environmental matrices and biological tissues. nih.gov The formation of OH-PCBs is a result of the hydroxylation of the PCB molecule, a process often initiated by cytochrome P450 enzymes in organisms. nih.gov

In fungal metabolism, laccase plays a key role in the transformation of OH-PCBs. nih.gov Depending on the position of the hydroxyl group and other substituents, laccase can catalyze the formation of dimers, sometimes with simultaneous dechlorination. nih.gov The addition of a laccase mediator, such as syringaldehyde, can significantly enhance the removal of more recalcitrant OH-PCBs. researchgate.net

The identification of specific OH-PCB isomers is crucial for understanding the metabolic pathways and potential toxicity. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS/MS), are used to identify and quantify these metabolites. acs.org For example, in studies with PCB 95, five monohydroxylated and two dihydroxylated metabolites were identified in mouse feces after oral exposure. acs.org Machine learning models are also being developed to assist in the identification and quantification of these metabolites by predicting their retention times and mass spectral characteristics. acs.org

Identification of Methylsulfonyl and Sulfated Metabolites

The metabolism of PCBs can lead to the formation of various derivatives, including methylsulfonyl (MeSO2-) and sulfated (-OSO3⁻) metabolites. nih.gov The formation of methylsulfonyl metabolites is a multi-step process often initiated by the cytochrome P-450 enzyme system, followed by conjugation with glutathione (B108866). acs.org This pathway is structurally dependent, with a higher likelihood for PCBs that have vicinal hydrogen atoms at specific positions on the aromatic rings. acs.org

Following initial hydroxylation, the resulting hydroxylated PCBs (OH-PCBs) can undergo sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes, to form PCB sulfates. tandfonline.combiorxiv.org This was once considered primarily a detoxification pathway, but evidence now suggests that these sulfated metabolites can be retained in the serum, taken up by tissues, and hydrolyzed back to OH-PCBs, potentially contributing to their toxicity. tandfonline.com In studies with other PCB congeners, such as 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), sulfated metabolites have been identified in the serum and liver of exposed rats. biorxiv.org Similarly, for 3,3′-dichlorobiphenyl (PCB 11), sulfated and monohydroxy sulfated metabolites were identified in rat bile. acs.org

Table 1: Identified Metabolite Classes of a Trichlorobiphenyl

| Metabolite Class | Description |

| Methylsulfonyl-PCBs (MeSO2-PCBs) | Formed through a pathway involving glutathione conjugation. acs.org |

| PCB Sulfates | Formed by the sulfation of hydroxylated PCB metabolites. tandfonline.combiorxiv.org |

| Hydroxylated PCB Sulfates | Further oxidation products of PCB sulfates. acs.org |

Chlorinated Benzoic Acid Formation as a Degradation Product

Bacterial degradation of PCBs is a significant environmental pathway for their breakdown. colab.ws A common aerobic degradation process involves the conversion of PCBs to chlorinated benzoic acids. colab.wswho.int This process often proceeds through a series of enzymatic reactions known as the "biphenyl upper pathway," which includes dioxygenation, dehydrogenation, and ring cleavage. colab.ws The initial attack by dioxygenase enzymes on the biphenyl structure leads to the formation of dihydrodiol compounds, which are then converted to dihydroxybiphenyls. asm.org Subsequent meta-cleavage of the aromatic ring results in the formation of a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, which is then hydrolyzed to yield a chlorinated benzoic acid. colab.wsasm.org The specific chlorinated benzoic acids formed are dependent on the chlorine substitution pattern of the parent PCB. researchgate.net For instance, the degradation of certain trichlorobiphenyls by bacterial strains has been shown to produce trichlorobenzoic acid. asm.org Fungal degradation of PCBs can also yield chlorinated benzoic acids as metabolites. usda.gov

Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound, like other PCBs, involves a suite of enzyme systems that transform the lipophilic parent compound into more polar metabolites that can be more readily excreted.

Role of Cytochrome P450 (CYP) Isoforms in Hydroxylation

The initial and rate-limiting step in the metabolism of PCBs is typically hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) monooxygenase system. acs.orgresearchgate.net This enzymatic system introduces a hydroxyl group (-OH) onto the biphenyl structure, increasing its polarity. nih.gov Different CYP isoforms exhibit varying specificities for different PCB congeners. scilit.com For instance, studies on other lower chlorinated PCBs have implicated specific human CYP isoforms in their metabolism. researchgate.netscilit.com The induction of certain CYP isoforms, such as CYP1A1, has been observed following exposure to specific PCB congeners. uiowa.edu The hydroxylation can occur via an arene oxide intermediate or through direct insertion of an oxygen atom. biorxiv.org

Sulfotransferase (SULT) Activity and Inhibition by Metabolites

Following hydroxylation, the resulting OH-PCBs are substrates for phase II conjugation enzymes, including sulfotransferases (SULTs). tandfonline.comresearchgate.net SULTs catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the OH-PCB, forming a PCB sulfate. tandfonline.com This sulfation can affect the biological activity and disposition of the metabolites. tandfonline.com Interestingly, some OH-PCB metabolites have been shown to be potent inhibitors of SULT activity, which could impact the metabolism of both the PCBs themselves and endogenous substrates. acs.org The inhibition of sulfotransferase activity by hydroxylated PCBs is an important mechanism that can alter the toxicological profile of the parent compounds. acs.org

Glutathione S-Transferase and Epoxide Hydrolase Activities in Metabolism

In addition to sulfation, other enzymatic pathways contribute to PCB metabolism. The formation of methylsulfonyl metabolites proceeds through a pathway that involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). acs.orgresearchgate.net This pathway is particularly relevant for PCBs that can form arene oxide intermediates. acs.org Studies on other PCB congeners have shown that exposure can lead to an increase in GST activity. researchgate.netresearchgate.net

Epoxide hydrolases (EH) are another class of enzymes involved in the metabolism of PCBs that form arene oxide intermediates during CYP-mediated hydroxylation. researchgate.net These enzymes catalyze the hydrolysis of the epoxide ring to form dihydrodiols. researchgate.netwikipedia.org This step is crucial as arene oxides can be reactive and potentially toxic intermediates. The resulting dihydrodiols can then be further metabolized. researchgate.net

Table 2: Key Enzyme Systems in Trichlorobiphenyl Metabolism

| Enzyme System | Role in Metabolism |

| Cytochrome P450 (CYP) | Catalyzes the initial hydroxylation of the PCB molecule. acs.org |

| Sulfotransferase (SULT) | Conjugates hydroxylated metabolites with a sulfonate group. tandfonline.comresearchgate.net |

| Glutathione S-Transferase (GST) | Catalyzes the conjugation of PCB metabolites with glutathione, leading to methylsulfonyl metabolites. acs.orgresearchgate.net |

| Epoxide Hydrolase (EH) | Hydrolyzes reactive epoxide intermediates to form dihydrodiols. researchgate.netwikipedia.org |

Mechanistic Studies of 3,3 ,5 Trichlorobiphenyl Biological Interactions

Aryl Hydrocarbon Receptor (AhR) Binding Potential

The biological activities of polychlorinated biphenyls (PCBs) are largely categorized based on their ability to bind and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction is highly dependent on the specific chlorine substitution pattern on the biphenyl (B1667301) rings.

Structural Requirements for AhR Agonism among PCB Congeners

The affinity of a PCB congener for the AhR is primarily determined by its three-dimensional structure. High-affinity AhR agonists, often referred to as "dioxin-like" compounds, are typically planar or coplanar, allowing them to fit into the ligand-binding pocket of the receptor. This planarity is achieved in PCB congeners that lack chlorine substitutions at the ortho-positions (2, 2', 6, and 6'). These non-ortho PCBs, such as 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126), can adopt a flat conformation and are potent AhR agonists.

In contrast, the presence of chlorine atoms at the ortho-positions forces the two phenyl rings to twist relative to each other, resulting in a non-planar or non-coplanar structure. researchgate.net This steric hindrance prevents effective binding to the AhR. researchgate.net 3,3',5-Trichlorobiphenyl (PCB 38) is classified as a di-ortho substituted PCB, although it only has one chlorine in an ortho-position (position 5 being a meta-position relative to the inter-ring bond). However, the term often refers to PCBs with any ortho-substitution. Due to the presence of a chlorine atom in the ortho-proximal 5-position, it is expected to have a non-coplanar conformation and consequently, a very low binding affinity for the AhR.

Studies on various PCB congeners have established a clear structure-activity relationship for AhR binding. Non-ortho-substituted PCBs are the most potent agonists, followed by mono-ortho-substituted PCBs, which can adopt a semi-planar conformation. Di-ortho-substituted congeners, like this compound, are generally considered to be non-AhR agonists or, at best, extremely weak interactors.

Table 1: Structural Classification of PCBs and Aryl Hydrocarbon Receptor (AhR) Binding Potential

| PCB Classification | Chlorine Substitution Pattern | Typical Conformation | AhR Binding Affinity | Example Congener |

| Non-Ortho | No chlorines at positions 2, 2', 6, 6' | Planar (Coplanar) | High | 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) |

| Mono-Ortho | One chlorine at position 2, 2', 6, or 6' | Moderately Non-planar | Low to Moderate | 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) |

| Di-Ortho | Two or more chlorines at positions 2, 2', 6, 6' | Non-planar | Very Low to Negligible | This compound (PCB 38) |

This table provides a generalized overview. The exact binding affinity can vary based on the complete chlorine substitution pattern.

Mechanisms of Gene Expression Modulation, including Hepatic Phase I and Phase II Enzymes and Cytochrome P450 Induction

Activation of the AhR by a ligand initiates a signaling cascade that leads to the modulation of gene expression. Upon binding the ligand, the AhR translocates from the cytoplasm into the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). oup.com This complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes, thereby altering their transcription rates. who.int

A primary consequence of AhR activation is the induction of a battery of drug-metabolizing enzymes, including Phase I and Phase II enzymes. nih.gov The most well-studied of these are the cytochrome P450 (CYP) enzymes, particularly the CYP1 family (CYP1A1, CYP1A2, and CYP1B1). researchgate.net The induction of CYP1A1, often measured by its ethoxyresorufin-O-deethylase (EROD) activity, is a hallmark of exposure to AhR agonists. whoi.edu

Given that this compound is a di-ortho-substituted congener with very low affinity for the AhR, it is not expected to be a potent inducer of the CYP1 family of enzymes. The induction of these enzymes is characteristic of dioxin-like, coplanar PCBs. In contrast, some non-dioxin-like PCBs, particularly those with ortho-substitutions, can induce CYP enzymes from the CYP2 and CYP3 families, a response that is more similar to that caused by phenobarbital (B1680315) and is mediated through the constitutive androstane (B1237026) receptor (CAR). researchgate.netiarc.fr

Table 2: General Patterns of Cytochrome P450 (CYP) Induction by Different PCB Classes

| PCB Class | Primary Receptor Target | Major Induced CYP Families | Example Enzyme Activity |

| Dioxin-like (Non-ortho) | Aryl Hydrocarbon Receptor (AhR) | CYP1 (CYP1A1, CYP1A2, CYP1B1) | Ethoxyresorufin-O-deethylase (EROD) |

| Non-dioxin-like (Ortho-substituted) | Constitutive Androstane Receptor (CAR) / Pregnane X Receptor (PXR) | CYP2, CYP3 | Pentoxyresorufin-O-dealkylase (PROD) |

This table illustrates general trends. The specific induction profile can vary by congener, species, and tissue.

Non-AhR Mediated Cellular and Molecular Interactions

Many of the biological effects of PCBs, particularly the non-coplanar congeners like this compound, are not mediated by the AhR. These compounds can interact with a variety of other cellular targets, leading to a range of toxicological outcomes.

Perturbation of Intracellular Signal Transduction Pathways, such as Ca2+ Homeostasis and Protein Kinase C Translocation

Non-coplanar PCBs have been shown to interfere with intracellular signal transduction pathways, most notably those involving calcium (Ca2+) homeostasis and protein kinase C (PKC). nih.gov Several ortho-substituted congeners can disrupt the sequestration of Ca2+ into mitochondria and the endoplasmic reticulum, leading to elevated cytosolic Ca2+ levels. researchgate.netoup.com This disruption can be a critical event, as calcium is a ubiquitous second messenger involved in numerous cellular processes, including neurotransmission and gene expression.

The mechanism of this disruption is thought to involve the activation of membrane phospholipases, which generate second messengers that release calcium from intracellular stores. researchgate.net Furthermore, elevated intracellular Ca2+ can lead to the translocation of PKC from the cytosol to the cell membrane, where it becomes activated. nih.govresearchgate.net Activated PKC, in turn, can phosphorylate a variety of protein substrates, altering their activity and leading to widespread changes in cellular function. Structure-activity relationship studies indicate that congeners with chlorine substitutions at the ortho-positions are particularly active in perturbing these pathways, while coplanar, non-ortho congeners are relatively inactive. nih.gov

Endocrine System Modulation, focusing on Thyroid Hormone Alteration and Estrogen Receptor Binding

PCBs are well-documented endocrine-disrupting chemicals, with significant effects on the thyroid and steroid hormone systems. researchgate.net These effects can occur through multiple mechanisms that are often independent of the AhR.

The thyroid system is particularly vulnerable to disruption by PCBs. env.go.jp A primary mechanism involves the interaction of PCB metabolites, specifically hydroxylated PCBs (OH-PCBs), with thyroid hormone transport proteins in the blood, such as transthyretin (TTR). researchgate.netvliz.be Certain OH-PCBs can bind to TTR with an affinity that is equal to or greater than that of the endogenous thyroid hormone, thyroxine (T4). researchgate.net This competitive binding can displace T4 from TTR, making it more susceptible to metabolism and excretion, ultimately leading to decreased circulating T4 levels. vliz.be The structural requirements for high-affinity binding to TTR appear to be different from those for AhR activation.

Regarding the estrogen system, some PCB congeners and their metabolites can exhibit estrogenic or anti-estrogenic activity. While potent AhR agonists like 3,3',4,4'-tetrachlorobiphenyl (B1197948) often exhibit anti-estrogenic properties through AhR-estrogen receptor (ER) crosstalk, some lower-chlorinated, non-coplanar PCBs or their hydroxylated metabolites can act as ER agonists. oup.comnih.gov For instance, certain hydroxylated PCBs have been shown to bind to the estrogen receptor, although often with much lower affinity than estradiol. nih.govendocrinedisruption.org The specific structure, including the position of the hydroxyl group and the chlorine atoms, determines the nature and potency of the interaction with the ER. nih.gov For example, a 4-hydroxyl group appears to be important for both thyroidal and estrogenic activities of PCB metabolites, but 3,5-dichloro substitution favors thyroid hormonal activity while decreasing estrogenic activity. nih.gov

Receptor Protein Binding Mechanisms, such as Uteroglobin Interaction

The biological interactions of this compound, a member of the polychlorinated biphenyl (PCB) class of compounds, include binding to various receptor proteins, which can influence its toxicological profile and biodistribution. Among these, the interaction with uteroglobin, a small, secreted protein, is of significant interest due to the protein's role in sequestering hydrophobic molecules.

Uteroglobin, also known as Clara cell secretory protein (CCSP) or secretoglobin family 1A member 1 (SCGB1A1), is a multifunctional protein with anti-inflammatory and immunomodulatory properties. epa.gov It is known to bind to a variety of hydrophobic ligands, including progesterone, retinoids, and, notably, polychlorinated biphenyls and their metabolites. epa.gov The binding of PCBs to uteroglobin is considered a mechanism of bioaccumulation and can influence the transport and retention of these persistent organic pollutants in the body. nih.gov

The binding of PCBs to uteroglobin occurs within a large hydrophobic cavity formed by the dimeric structure of the protein. epa.gov This pocket provides a suitable environment for the sequestration of lipophilic molecules like this compound. The interaction is primarily driven by hydrophobic forces between the nonpolar biphenyl structure and the amino acid residues lining the cavity.

While direct quantitative binding data for this compound with uteroglobin is not extensively documented in the reviewed literature, studies on other PCB congeners, particularly their metabolites, provide insight into the binding mechanism. Research has shown that methylsulfonyl-PCB metabolites, which are products of PCB biotransformation, can bind to uteroglobin with high affinity. semanticscholar.org Molecular modeling studies suggest that the fit of the ligand within the uteroglobin cavity is a key determinant of binding affinity. tandfonline.com It is proposed that the sulfone groups of these metabolites may form hydrogen bonds with specific amino acid residues, such as tyrosine 21, within the binding pocket of uteroglobin, further stabilizing the interaction. tandfonline.com

Given the structural similarities among PCB congeners, it is plausible that this compound also binds to the hydrophobic cavity of uteroglobin. The degree of chlorination and the substitution pattern on the biphenyl rings influence the lipophilicity and three-dimensional structure of the molecule, which in turn are expected to affect its binding affinity for uteroglobin. Although specific experimental values for this compound are not available, the established binding of other PCBs to uteroglobin provides a strong basis for this interaction.

To illustrate the binding of related compounds to uteroglobin, the following table summarizes findings for other PCB congeners and their metabolites.

| Compound | Receptor | Finding |

| Polychlorinated Biphenyls (general) | Uteroglobin | Binds to and is potentially sequestered by uteroglobin, which may suppress their toxic effects. epa.gov This interaction is a recognized mechanism of bioaccumulation. nih.gov |

| Methylsulfonyl-Polychlorinated Biphenyls (MeSO2-PCBs) | Uteroglobin | These metabolites bind to uteroglobin. semanticscholar.org The binding is thought to be stabilized by hydrogen bonds between the sulfone oxygens and the hydroxyl group of Tyr 21 in the protein's binding cavity. tandfonline.com |

It is important to note that the metabolism of PCBs can significantly alter their binding characteristics. For instance, the formation of hydroxylated or methylsulfonyl metabolites can introduce polar functional groups that may engage in more specific interactions, such as hydrogen bonding, with the receptor protein, potentially leading to higher binding affinities compared to the parent compound. semanticscholar.orgtandfonline.com

Analytical Methodologies for 3,3 ,5 Trichlorobiphenyl Quantification

Chromatographic Techniques for Separation and Detection

Chromatography, particularly gas chromatography (GC), is the cornerstone of PCB analysis due to its high resolving power, which is essential for separating complex mixtures of congeners. epri.com The choice of detector is critical for achieving the desired sensitivity and selectivity.

Gas chromatography coupled with an electron capture detector (GC/ECD) is a widely employed technique for the analysis of PCBs, including 3,3',5-trichlorobiphenyl. epa.govepa.gov This method is favored for its exceptional sensitivity to halogenated compounds. The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative compounds, such as chlorinated biphenyls, as they elute from the GC column.

Open-tubular, capillary columns are preferred over packed columns as they provide superior resolution, enhanced selectivity, and faster analysis times. epa.gov Both single-column and dual-column analysis systems can be utilized. A dual-column approach, where a single injection is split between two columns of different polarity, provides a higher degree of confidence in the identification of individual congeners. epa.govaccustandard.com

Key Features of GC/ECD for this compound Analysis:

| Feature | Description |

| Principle | Detection of electron-capturing compounds by measuring a decrease in detector current. |

| Selectivity | Highly selective for halogenated compounds. |

| Sensitivity | Excellent, capable of detecting trace levels of PCBs. unc.edu |

| Columns | Fused-silica open-tubular capillary columns are standard. epa.gov |

| Confirmation | Analysis on a second, dissimilar column is often required for confirmation. keikaventures.comkeikaventures.com |

Gas chromatography with an electrolytic conductivity detector (GC/ELCD) serves as an alternative to GC/ECD for the determination of this compound. epa.govepa.gov The ELCD is a selective detector that measures the change in conductivity of a solvent after the analyte has been combusted and the resulting products are dissolved in it. For halogenated compounds, the combustion products include hydrogen halides, which are highly conductive.

While GC/ELCD is a suitable technique, GC/ECD is more commonly used for PCB analysis due to its generally higher sensitivity. epa.govepa.gov However, GC/ELCD can be advantageous in certain applications where its specific selectivity profile is beneficial.

Gas chromatography-mass spectrometry (GC/MS) is the definitive method for the confirmation of this compound and other PCB congeners. keikaventures.comkeikaventures.com While GC/ECD and GC/ELCD are excellent for screening and quantification, they can be susceptible to interferences from co-eluting compounds. accustandard.com GC/MS provides structural information by separating ions based on their mass-to-charge ratio, offering a much higher degree of certainty in compound identification.

In GC/MS analysis, the gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, is unique to a specific compound and can be compared to a library of known spectra for positive identification. For enhanced sensitivity, GC/MS can be operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. rsc.org Tandem mass spectrometry (GC/MS/MS) can further enhance selectivity and sensitivity by reducing background noise. shimadzu.co.kr

Comparison of Detection Techniques:

| Detector | Principle | Primary Use |

| ECD | Electron Capture | High-sensitivity screening and quantification. epa.gov |

| ELCD | Electrolytic Conductivity | Selective detection of halogenated compounds. epa.gov |

| MS | Mass-to-Charge Ratio | Confirmatory analysis and structural elucidation. keikaventures.comkeikaventures.com |

Gas Chromatography with Electrolytic Conductivity Detection (GC/ELCD)

Sample Preparation and Extraction Procedures

The analysis of this compound requires its efficient extraction from the sample matrix, followed by cleanup steps to remove interfering substances that could compromise the chromatographic analysis. epa.govkeikaventures.com

A variety of extraction techniques are available for isolating PCBs from different sample types. The choice of method depends on the nature of the matrix (e.g., soil, sediment, water, tissue) and the desired efficiency.

For solid matrices such as soil and sediment, common extraction methods include:

Soxhlet Extraction: A classic and robust method involving continuous extraction with a solvent. epa.govkeikaventures.com

Pressurized Fluid Extraction (PFE): Also known as accelerated solvent extraction, this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. epa.govkeikaventures.comthermofisher.com

Microwave-Assisted Extraction: Microwaves are used to heat the solvent and sample, accelerating the extraction process. epa.govkeikaventures.com

Ultrasonic Extraction: High-frequency sound waves are used to agitate the sample in a solvent, enhancing extraction. epa.govkeikaventures.com

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. epa.govkeikaventures.com

For aqueous matrices , such as water samples, the following techniques are commonly employed:

Separatory Funnel Extraction: A liquid-liquid extraction method using an immiscible solvent. epa.govkeikaventures.com

Continuous Liquid-Liquid Extraction: A more exhaustive version of liquid-liquid extraction. epa.govkeikaventures.com

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analytes, which are then eluted with a small volume of solvent. keikaventures.com

After extraction, the sample extract often contains co-extracted compounds that can interfere with the analysis. Therefore, a cleanup step is typically necessary to remove these interferences. A common and effective cleanup procedure for PCB analysis is the use of sulfuric acid/potassium permanganate . epa.govkeikaventures.comkeikaventures.com This oxidative treatment destroys many interfering organic compounds while leaving the chemically stable PCBs intact. epa.govaccustandard.com Other cleanup techniques may include adsorption chromatography using materials like Florisil or silica (B1680970) gel to separate PCBs from other classes of compounds. sigmaaldrich.com

Extraction from Solid and Aqueous Matrices: Soxhlet, Pressurized Fluid Extraction, Microwave Extraction, Ultrasonic Extraction, and Supercritical Fluid Extraction

Quantification Strategies for Congener-Specific Analysis

The quantification of a single polychlorinated biphenyl (B1667301) (PCB) congener, such as this compound (PCB 37), from within a complex commercial Aroclor mixture presents significant analytical challenges. Aroclors are not single compounds but rather complex formulations of 60 to 80 different PCB congeners, manufactured by the chlorination of biphenyl. epa.gov The resulting mixture's composition is identified by a four-digit number, where the last two digits typically indicate the weight percentage of chlorine (e.g., Aroclor 1242 contains 42% chlorine by weight). gcms.czepa.gov

Historically, PCB analysis relied on pattern recognition, where the gas chromatogram of a sample was subjectively matched to that of a known Aroclor standard. epa.gov Quantification was based on the area of a few major, characteristic peaks. clu-in.orgaccustandard.com This approach is inadequate for determining the concentration of a specific, often low-abundance, congener like this compound. Environmental weathering, which involves processes like microbial degradation and photolysis, further alters the congener profile, making the original Aroclor pattern unrecognizable and invalidating this traditional quantification method for specific congeners. clu-in.org

Modern analytical strategies have shifted to a congener-specific approach, which is essential for accurately assessing the source, fate, and toxicity of PCBs, as these properties vary significantly between individual congeners. epa.gov Distinguishing and quantifying this compound within an Aroclor matrix is accomplished primarily through high-resolution gas chromatography (HRGC), often coupled with mass spectrometry (MS).

The fundamental challenge in congener-specific analysis is chromatographic co-elution, where two or more different congeners exit the GC column at the same time, appearing as a single peak. epa.govclu-in.org Overcoming this requires optimized analytical systems.

Key Methodologies:

High-Resolution Gas Chromatography (HRGC): The use of long (e.g., 30 m, 60 m) narrow-bore capillary columns is standard. The choice of the stationary phase—the coating inside the column—is critical for separating specific congeners. No single column can resolve all 209 congeners. mmu.ac.uk Phases like DB-XLB, HT8, and Rxi-17SilMS have been extensively studied to characterize their unique selectivity for different PCB congeners. wiley.commdpi.com The goal is to select a column and temperature program that establishes a unique retention time for this compound, separating it from other isomers present in the Aroclor mixture.

Detector Selection:

Electron Capture Detector (ECD): GC-ECD is highly sensitive to chlorinated compounds like PCBs and is sanctioned by methods like EPA 8082. epa.gov However, it identifies compounds based only on retention time, making it susceptible to errors from co-eluting congeners. epa.gov Data from single-column GC-ECD for congener-specific analysis should be interpreted with caution. epa.gov

Mass Spectrometry (MS): GC-MS provides more definitive identification. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only the specific mass-to-charge ratio (m/z) of the molecular ions characteristic of trichlorobiphenyls. This allows for the differentiation of PCB 37 from co-eluting congeners of a different chlorination level (e.g., a dichlorobiphenyl or tetrachlorobiphenyl). epa.govnm.gov EPA Method 1628 is a congener-specific method that utilizes GC/MS. nih.gov

Advanced Separation and Quantification Techniques:

Dual-Column GC: To improve reliability, analyses are often performed on two separate columns with different stationary phases. epa.gov A congener's identity is confirmed if it has the correct retention time on both columns. This significantly reduces the chances of a misidentification due to co-elution.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique uses two different columns in sequence, providing a much higher degree of separation than single-column methods. mmu.ac.uklcms.cz GC×GC has been shown to separate over 190 individual PCB congeners in a single analysis, minimizing the problem of co-elution for even the most complex mixtures. mmu.ac.uk

Calibration with Certified Standards: Accurate quantification requires calibration against a certified reference material of pure this compound. epa.gov By analyzing the standard under the same conditions as the sample, a unique retention time and response factor are established for the target congener, allowing for its concentration to be calculated even when it is a minor component of a complex Aroclor mixture. nm.gov

The following tables summarize the analytical approaches and the compositional challenge of quantifying PCB 37 in Aroclor mixtures.

Table 1: Summary of Analytical Methodologies for this compound Quantification in Aroclor Mixtures

| Technique | Principle | Application to Distinguishing this compound | Limitations |

|---|---|---|---|

| Dual-Column HRGC-ECD | Separation on two capillary columns of different polarity with sensitive, non-specific detection. Confirmation by matching retention times on both columns. | Provides enhanced confidence in peak identification compared to a single column. Standard in EPA Method 8082A. accustandard.com | Cannot resolve co-eluting isomers with the same retention time on both columns. Quantitation can be biased by unresolved congeners. epa.gov |

| HRGC-MS (SIM) | Separation on a single high-resolution column with detection based on specific mass-to-charge ratios of the target analyte. | Highly specific. Can distinguish trichlorobiphenyls from co-eluting congeners of different chlorination levels. epa.govnm.gov | May not separate isomers of the same chlorination level (e.g., other trichlorobiphenyls) that co-elute. Less sensitive than ECD. nm.gov |

| GC×GC-TOFMS | Comprehensive separation using two different columns, followed by high-speed mass spectrometric detection. | Offers the highest available chromatographic resolution, capable of separating over 190 congeners in one run, greatly reducing co-elution issues. mmu.ac.uk | Complex data processing and instrumentation requirements. Not as widely available as other methods. |

Table 2: Weight Percent (wt%) Composition of Selected Trichlorobiphenyls (Cl₃) in Commercial Aroclor Mixtures This table illustrates the challenge of isolating this compound (PCB 37), which is often a minor component compared to other trichlorobiphenyls and other congeners within the mixtures. Data is adapted from comprehensive analyses of Aroclor standards. nm.gov

| PCB Congener (IUPAC No.) | Aroclor 1016 (41% Cl) | Aroclor 1242 (42% Cl) | Aroclor 1248 (48% Cl) | Aroclor 1254 (54% Cl) |

|---|---|---|---|---|

| 2,4,4'-Trichlorobiphenyl (PCB 28) | 4.5% | 5.7% | 2.8% | 0.1% |

| 2,4',5-Trichlorobiphenyl (PCB 31) | 3.2% | 3.6% | 3.1% | 0.4% |

| 2,3',4-Trichlorobiphenyl (PCB 33) | 1.5% | 1.6% | 1.9% | 0.1% |

| This compound (PCB 37) | < 0.05% | < 0.05% | < 0.05% | < 0.05% |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 3,3 ,5 Trichlorobiphenyl

Correlating Molecular Structure with Biological Activity and Environmental Fate

The biological activity and environmental persistence of polychlorinated biphenyls (PCBs), including the specific congener 3,3',5-trichlorobiphenyl, are intricately linked to their molecular structure. The number and placement of chlorine atoms on the biphenyl (B1667301) rings, as well as the resulting spatial configuration of the molecule, are key determinants of its interactions with biological systems and its behavior in the environment.

Influence of Chlorine Number and Positional Isomerism on Bioactivity

The toxicity and biological effects of PCBs are not uniform across all 209 congeners; instead, they are highly dependent on the number and position of chlorine atoms. frontiersin.org This structural variation dictates the molecule's ability to interact with biological receptors and its susceptibility to metabolic processes. frontiersin.orgnih.gov

Generally, congeners with a higher number of chlorine atoms are less readily metabolized and tend to persist in biological tissues. nih.goviarc.fr However, the relationship between chlorine content and toxicity is not always linear. For instance, some studies have shown that Aroclor 1254, a commercial PCB mixture, is more potent in inducing certain biological effects than Aroclor 1260, which has a higher chlorine content. epa.gov This highlights the critical role of the specific arrangement of chlorine atoms (positional isomerism) in determining bioactivity. epa.govresearchgate.net

The position of chlorine atoms influences the planarity of the biphenyl rings. frontiersin.org Congeners with chlorine atoms at the para (4 and 4') and at least two meta (3, 3', 5, and 5') positions, and lacking ortho substituents, can adopt a planar or "coplanar" conformation. gov.bc.ca These coplanar PCBs, such as 3,3',4,4',5-pentachlorobiphenyl (B1202525), are structurally similar to dioxins and can bind with high affinity to the aryl hydrocarbon receptor (AhR), a key step in mediating many of their toxic effects. frontiersin.orgiarc.fr The binding affinity to the AhR is a critical factor in the "dioxin-like" toxicity of these compounds. iarc.fr In contrast, non-coplanar PCBs, which have chlorine atoms in the ortho positions, exhibit different mechanisms of toxicity that are often independent of the AhR. nih.govnih.gov

Effects of Ortho-Substitution on Receptor Binding and Metabolic Fate

The presence of chlorine atoms at the ortho positions (2, 2', 6, and 6') of the biphenyl rings introduces significant steric hindrance, which forces the rings to twist out of plane. nih.gov This non-coplanar structure is a critical determinant of the congener's receptor binding profile and its subsequent metabolic fate.

Receptor Binding: Ortho-substituted PCBs generally have a much lower binding affinity for the AhR compared to their non-ortho (coplanar) counterparts. frontiersin.orgiarc.fr This is because the planar conformation is a key requirement for fitting into the AhR binding pocket. Consequently, the "dioxin-like" toxicity of PCBs is significantly reduced or absent in congeners with multiple ortho chlorines. frontiersin.org

However, ortho-substituted PCBs are not devoid of biological activity. They interact with other receptor systems and cellular pathways. For example, certain non-coplanar PCBs are known to activate ryanodine (B192298) receptors (RyRs), which are calcium channels crucial for muscle function and neuronal signaling. uiowa.edunih.gov Structure-activity studies have revealed that a minimum of one ortho-chlorine substitution is necessary for a PCB to activate RyRs. uiowa.edu Furthermore, some ortho-substituted PCBs can bind to transthyretin (TTR), a transport protein for thyroid hormones, potentially disrupting thyroid hormone homeostasis. iarc.frnih.gov

Metabolic Fate: The metabolic fate of PCBs is also heavily influenced by ortho-substitution. The primary route of PCB metabolism is through oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. nih.govacs.org The presence and location of unsubstituted carbon atoms are critical for this process. Congeners with fewer ortho-chlorines and adjacent unsubstituted carbon atoms are more susceptible to metabolic attack. acs.org As the degree of ortho-chlorination increases, the molecule becomes more resistant to metabolism, leading to greater persistence and bioaccumulation. nih.gov The specific CYP enzymes involved in the metabolism can also differ depending on the congener's structure, leading to the formation of different hydroxylated metabolites with their own distinct biological activities. nih.govacs.org

Computational Modeling Approaches for Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activities and physicochemical properties of chemicals based on their molecular structure. These models are particularly valuable for large classes of compounds like PCBs, where experimental testing of every congener is impractical. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling, including Aqueous Solubility and Vaporization Enthalpy

QSPR models establish mathematical relationships between the structural features of molecules (descriptors) and their physicochemical properties. umsl.edu For PCBs, properties like aqueous solubility and vaporization enthalpy are crucial for understanding their environmental transport and fate.

Aqueous Solubility: The aqueous solubility of PCBs is a key parameter governing their movement in the environment. researchgate.net QSPR models have been developed to predict the aqueous solubility of PCB congeners using various molecular descriptors. These descriptors can include topological indices, which reflect the connectivity of atoms, and the number of chlorine atoms. researchgate.netunlp.edu.ar For instance, models have been developed that correlate aqueous solubility with Morgan extended connectivity and nearest neighboring codes, demonstrating the utility of these computational approaches. unlp.edu.ar The use of such models allows for the estimation of solubility for congeners where experimental data is lacking. researchgate.netmdpi.com

Vaporization Enthalpy: The enthalpy of vaporization is another important thermodynamic property that influences the environmental distribution of PCBs. QSPR models, particularly those employing three-dimensional (3D-QSPR) methods like Comparative Molecular Field Analysis (CoMFA), have been successfully used to predict the vaporization enthalpies of PCB congeners. umsl.edu These models have shown that vaporization enthalpies generally increase with the number of chlorine atoms and are higher for meta- and para-substituted isomers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Biological Enrichment and Metabolic Transformations

QSAR models are instrumental in predicting the biological behavior of PCBs, such as their potential for bioaccumulation (biological enrichment) and their susceptibility to metabolic breakdown.

Biological Enrichment: The tendency of PCBs to accumulate in living organisms is a significant concern. QSAR models have been developed to predict the bioconcentration factors (BCFs) of PCB congeners. researchgate.net These models use a wide range of molecular descriptors, including constitutional, topological, geometric, electrostatic, and quantum chemical parameters, to correlate the structure of a congener with its BCF. researchgate.net Such predictive models are essential for assessing the ecological risk posed by different PCB congeners. oup.com

Metabolic Transformations: The rate and pathway of metabolic transformation are critical determinants of a PCB congener's persistence and toxicity. QSAR models can predict the depuration rate constants of PCBs in organisms like fish. acs.org These models often use descriptors calculated from quantum chemical methods to capture the electronic properties of the molecules that influence their reactivity with metabolic enzymes. acs.org Additionally, QSAR models have been applied to predict the estrogenic activity of hydroxylated PCB metabolites, helping to identify metabolites of particular toxicological concern. researchgate.netnih.gov

Three-Dimensional QSAR (3D-QSAR) utilizing CoMFA and CoMSIA Models

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated approach by considering the three-dimensional structure of molecules and their surrounding interaction fields. umsl.edunih.gov

CoMFA and CoMSIA Models: These methods involve aligning a series of molecules and calculating their steric and electrostatic fields. umsl.edunih.gov The variations in these fields are then correlated with differences in biological activity or physical properties. CoMFA and CoMSIA have been used to develop predictive models for various endpoints related to PCBs. For example, CoMFA has been used to create predictive 3D-QSAR models for the inhibition of human sulfotransferases by hydroxylated PCBs, which is an important aspect of their endocrine-disrupting activity. nih.gov These models can generate contour maps that visualize the regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing insights for the design of less harmful chemicals. pjoes.com

In the context of biological enrichment, both CoMFA and CoMSIA have been used to build models that predict the bioaccumulation potential of PCBs. portlandpress.com These models have demonstrated good predictive ability and can be used to estimate the enrichment of untested congeners. portlandpress.com While CoMFA focuses on steric and electrostatic fields, CoMSIA extends the analysis to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, sometimes offering a more intuitive interpretation of the structure-activity relationship. portlandpress.com The combined use of these methods can lead to more robust and reliable predictive models. portlandpress.com

Pharmacophore Modeling and Molecular Docking Studies in Receptor Interactions